4-Methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
4-Methyl-1-benzofuran-3-carboxylic acid is an organic compound with the molecular formula C10H8O3. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a benzofuran ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position .
Mechanism of Action
Target of Action
Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of benzofuran derivatives can also vary greatly. For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity . Others have been developed and utilized as anticancer agents .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways. For instance, some benzofuran derivatives have been found to have anticancer activity against the human ovarian cancer cell line A2780 .
Result of Action
The molecular and cellular effects of benzofuran derivatives’ action can vary greatly. For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity and are expected to be an effective therapeutic drug for hepatitis C disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often employ microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the formation of the desired benzofuran compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
4-Methyl-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
4-Methyl-1-benzofuran-3-carboxylic acid can be compared with other benzofuran derivatives:
Properties
IUPAC Name |
4-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXHHAOWBYGNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379192-50-3 |
Source
|
Record name | 4-methyl-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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